molecular formula C10H8Cl2N2O B1521711 5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole CAS No. 1152532-43-8

5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B1521711
M. Wt: 243.09 g/mol
InChI Key: YVIPAQAGSSUVOB-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a synthetic compound with a wide range of applications in the field of science and research. It is a heterocyclic compound containing nitrogen, oxygen and carbon atoms, which makes it a versatile and useful molecule for a variety of scientific applications.

Scientific Research Applications

1. Mesomorphic Behavior and Photoluminescent Properties

5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives have been synthesized and characterized for their phase behaviors and photoluminescent properties. These compounds exhibited distinct mesophases and showed strong blue fluorescence emission, indicating their potential in photoluminescent applications (Han, Wang, Zhang, & Zhu, 2010).

2. Potential Anticancer Agents

Research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers with potential as anticancer agents. These compounds demonstrated activity against specific cancer cell lines and provided insights into their molecular targets (Zhang et al., 2005).

3. Optoelectronic Properties in Polyamides and Poly(amide-imide)s

1,3,4-Oxadiazole derivatives have been used to synthesize novel polyamide and poly(amide-imide)s, showing promising optoelectronic properties. These polymers exhibited high thermal stability and fluorescence in the blue region, making them suitable for applications in optoelectronics (Hamciuc et al., 2015).

4. Molecular Wire Synthesis

Oxadiazole derivatives have been synthesized as molecular wires, displaying unique structural and optoelectronic properties. These derivatives demonstrated stability and potential for use in molecular electronics (Wang, Pålsson, Batsanov, & Bryce, 2006).

5. Synthesis of Novel Oxadiazole Derivatives

Advanced synthetic methods have been developed for creating novel 1,3,4-oxadiazole derivatives, highlighting the versatility and potential of these compounds in various scientific applications (Ramazani & Rezaei, 2010).

6. Antibacterial and Antimicrobial Activities

Several oxadiazole derivatives, including 1,3,4-oxadiazoles, have shown significant antibacterial and antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

properties

IUPAC Name

5-(1-chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-6(11)10-13-9(14-15-10)7-2-4-8(12)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIPAQAGSSUVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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